4-Ethyloxan-3-one
CAS No.: 1528577-04-9
Cat. No.: VC7615200
Molecular Formula: C7H12O2
Molecular Weight: 128.171
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1528577-04-9 |
|---|---|
| Molecular Formula | C7H12O2 |
| Molecular Weight | 128.171 |
| IUPAC Name | 4-ethyloxan-3-one |
| Standard InChI | InChI=1S/C7H12O2/c1-2-6-3-4-9-5-7(6)8/h6H,2-5H2,1H3 |
| Standard InChI Key | SJGRHFSBADOEGU-UHFFFAOYSA-N |
| SMILES | CCC1CCOCC1=O |
Introduction
Structural and Physicochemical Properties
Molecular Characteristics
4-Methylhexan-3-one, also known as sec-butyl ethyl ketone, has the molecular formula and a molecular weight of 114.185 g/mol . Its IUPAC name derives from a six-carbon chain (hexane) with a ketone group at position 3 and a methyl branch at position 4. The structure is represented as:
Key physicochemical properties include:
Spectroscopic Data
The NIST WebBook provides infrared (IR) and mass spectral data for this compound . The IR spectrum (gas phase) shows characteristic carbonyl (C=O) stretching at ~1700 cm⁻¹, while the mass spectrum features a base peak at m/z 58, corresponding to the fragment .
Synthesis and Industrial Production
Laboratory Synthesis
4-Methylhexan-3-one is synthesized via:
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Aldol Condensation: Reaction of acetaldehyde with 3-pentanone under basic conditions yields the α,β-unsaturated ketone intermediate, which is subsequently hydrogenated .
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Catalytic Hydrogenation: Unsaturated precursors like E-4-methyl-4-hexen-3-one are reduced using palladium on carbon (Pd/C) under pressure .
Industrial Methods
Large-scale production employs continuous-flow hydrogenation reactors with Pd/C catalysts at 50–100°C and 10–20 bar , achieving >90% yield.
Biological and Ecological Roles
Defensive Secretions in Arachnids
4-Methylhexan-3-one is a major component of the defensive secretions of Leiobunum nigripalpi harvestmen (Opiliones). It comprises ~40% of the volatile fraction, alongside oxidized derivatives like 4-methylhexan-3-ol . These compounds deter predators through irritant effects and volatile dispersal .
Insect Pheromones
The ketone and its alcohol derivative are implicated in arthropod communication. Stereoisomers of 4-methylhexan-3-ol exhibit species-specific pheromonal activity in ants (Tetramorium impurum), influencing trail-following and aggregation.
Chemical Reactivity and Applications
Oxidation and Reduction
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Oxidation: Chromic acid () converts 4-methylhexan-3-one to carboxylic acids under harsh conditions, while milder oxidants like pyridinium chlorochromate (PCC) yield no reaction, preserving the ketone.
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Reduction: Sodium borohydride () reduces the ketone to 4-methylhexan-3-ol, a reaction critical in fragrance synthesis.
Industrial Uses
| Application | Description |
|---|---|
| Solvent | Medium-polarity solvent for resins and polymers. |
| Flavoring Agent | Imparts fruity notes in food additives (GRAS status pending). |
| Pharmaceutical Intermediate | Precursor to analgesics and anti-inflammatory agents. |
Future Research Directions
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Biocatalysis: Engineering enzymes for stereoselective reduction of 4-methylhexan-3-one to high-value alcohols.
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Ecological Studies: Assessing the compound’s role in multispecies chemical signaling networks.
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Material Science: Developing ketone-based polymers with tailored thermal stability.
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